molecular formula C9H9F2NO2 B6256657 ethyl 2-(3,5-difluoropyridin-2-yl)acetate CAS No. 940933-44-8

ethyl 2-(3,5-difluoropyridin-2-yl)acetate

Cat. No. B6256657
CAS RN: 940933-44-8
M. Wt: 201.2
InChI Key:
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Description

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate, also known as ethyl 2-difluoropyridin-2-ylacetate, is a chemical compound that has recently become a topic of research in the scientific community. This compound has been studied for its potential applications in the synthesis of new compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-difluoropyridin-2-yl)acetate 2-(3,5-difluoropyridin-2-yl)acetate is not yet fully understood. Studies have suggested that it may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been suggested that ethyl 2-(3,5-difluoropyridin-2-yl)acetate 2-(3,5-difluoropyridin-2-yl)acetate may act as an inhibitor of certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(3,5-difluoropyridin-2-yl)acetate 2-(3,5-difluoropyridin-2-yl)acetate are not yet fully understood. Studies have suggested that it may have a range of effects on the body, including the inhibition of certain enzymes, the inhibition of certain receptors, and the modulation of certain pathways. In animal studies, ethyl 2-(3,5-difluoropyridin-2-yl)acetate 2-(3,5-difluoropyridin-2-yl)acetate has been found to have anti-inflammatory effects and to reduce the risk of certain cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in a laboratory setting. It is also relatively stable, meaning that it can be stored for long periods of time without significant degradation. However, there are some limitations to using ethyl 2-(3,5-difluoropyridin-2-yl)acetate 2-(3,5-difluoropyridin-2-yl)acetate in laboratory experiments. It is a relatively new compound, and there is still a lack of information available on its effects and mechanism of action. In addition, it can be toxic in high concentrations and may cause skin irritation.

Future Directions

There are several potential future directions for research on ethyl 2-(3,5-difluoropyridin-2-yl)acetate 2-(3,5-difluoropyridin-2-yl)acetate. More research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in the synthesis of new compounds and its potential uses in the development of new pharmaceuticals and catalysts. Finally, more research is needed to better understand its toxicity and its potential side effects.

Synthesis Methods

The synthesis of ethyl 2-(3,5-difluoropyridin-2-yl)acetate 2-(3,5-difluoropyridin-2-yl)acetate can be achieved through a two-step process. The first step involves the reaction of 3,5-difluoropyridine with acetic anhydride to form 3,5-difluoropyridine-2-yl acetate. The second step involves the reaction of 3,5-difluoropyridine-2-yl acetate with ethyl 2-(3,5-difluoropyridin-2-yl)acetate bromide to form ethyl 2-(3,5-difluoropyridin-2-yl)acetate 2-(3,5-difluoropyridin-2-yl)acetate. This method has been reported to be efficient, with yields of up to 92%.

Scientific Research Applications

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate has been studied for its potential applications in the synthesis of new compounds. It has been used as a building block in the synthesis of novel pyridinium-based compounds, such as 5-bromo-2-(3,5-difluoropyridin-2-yl)pyridinium trifluoroacetate, which has potential applications as an intermediate in the synthesis of pharmaceuticals. Ethyl 2-(3,5-difluoropyridin-2-yl)acetate has also been used in the synthesis of new fluorinated pyridinium compounds, such as 3,5-difluoro-2-(3,5-difluoropyridin-2-yl)pyridinium bromide, which has potential applications in the development of new catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(3,5-difluoropyridin-2-yl)acetate involves the reaction of ethyl acetate with 3,5-difluoropyridine-2-carboxylic acid, followed by esterification with ethanol and acid catalysis.", "Starting Materials": [ "Ethyl acetate", "3,5-difluoropyridine-2-carboxylic acid", "Ethanol", "Acid catalyst" ], "Reaction": [ "Step 1: Ethyl acetate is reacted with 3,5-difluoropyridine-2-carboxylic acid in the presence of an acid catalyst to form ethyl 2-(3,5-difluoropyridin-2-yl)acetate.", "Step 2: The resulting product is then esterified with ethanol in the presence of an acid catalyst to form the final product, ethyl 2-(3,5-difluoropyridin-2-yl)acetate." ] }

CAS RN

940933-44-8

Product Name

ethyl 2-(3,5-difluoropyridin-2-yl)acetate

Molecular Formula

C9H9F2NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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